4-coumaroyl-CoA; (Acyl-CoA); [M+H]+
Description
Significance as a Central Intermediate in Diverse Biosynthetic Pathways
4-Coumaroyl-CoA serves as the activated precursor for thousands of distinct plant natural products, underscoring its significance in plant specialized metabolism. wikipedia.org The high-energy thioester bond makes it an excellent donor of the coumaroyl group for subsequent enzymatic reactions. This reactivity allows it to be channeled into a multitude of biosynthetic pathways that produce compounds vital for the plant's life cycle. nih.govoup.com
Key classes of compounds derived from 4-coumaroyl-CoA include:
Lignin (B12514952) and Lignols : 4-Coumaroyl-CoA is a precursor for the biosynthesis of monolignols, the monomeric units of the complex lignin polymer. nih.govnrel.govplos.org Lignin provides structural rigidity to the cell walls of vascular tissues, enables upright growth, and facilitates water transport. frontiersin.org
Flavonoids : This large group of polyphenolic compounds is initiated by the condensation of 4-coumaroyl-CoA with malonyl-CoA. researchgate.netresearchgate.netnih.gov Flavonoids have diverse functions, including pigmentation in flowers and fruits (anthocyanins), UV protection, and defense against pathogens and herbivores. researchgate.netmdpi.com
Stilbenes : Compounds like resveratrol (B1683913) are synthesized from 4-coumaroyl-CoA and are known for their role as phytoalexins, which are antimicrobial compounds produced by plants in response to infection. wikipedia.orgnih.gov
Coumarins : These compounds, which can be involved in plant defense and allelopathy, are also derived from the phenylpropanoid pathway, with 4-coumaroyl-CoA as a key intermediate. nih.govfrontiersin.org
Suberin and Cutin : These are lipidic polymers that form protective barriers in plant cell walls, such as in the root endodermis, seed coats, and the outer layer of the epidermis (cuticle). nsf.govoup.comnih.govnih.gov The phenolic components of these polymers are derived from 4-coumaroyl-CoA and other related hydroxycinnamoyl-CoAs. nih.govnsf.gov
Hydroxycinnamate Esters and Amides : 4-Coumaroyl-CoA can be used to form various esters and amides that play roles in cell wall structure and defense. nih.govnih.gov
The production of these diverse metabolites from a single precursor highlights the metabolic flexibility of plants and the central, indispensable role of 4-coumaroyl-CoA in orchestrating the plant's chemical interface with its environment.
Overview of the Phenylpropanoid Pathway and 4-Coumaroyl-CoA's Pivotal Branch Point Role
The biosynthesis of 4-coumaroyl-CoA is the final step in what is known as the general phenylpropanoid pathway, a core metabolic sequence in all higher plants. researchgate.netnih.gov This pathway converts the aromatic amino acid L-phenylalanine, a product of primary metabolism, into activated hydroxycinnamic acids.
The sequence of reactions is as follows:
Phenylalanine Ammonia-Lyase (PAL) : The pathway begins with the deamination of L-phenylalanine by PAL to produce cinnamic acid. nih.gov
Cinnamate 4-Hydroxylase (C4H) : This cytochrome P450-dependent monooxygenase hydroxylates cinnamic acid at the para-position of the phenyl ring to yield p-coumaric acid. nih.gov
4-Coumarate:CoA Ligase (4CL) : In the final step, 4CL catalyzes the ATP-dependent activation of p-coumaric acid by forming a thioester linkage with coenzyme A (CoA), resulting in 4-coumaroyl-CoA. nih.govmdpi.com This reaction consumes ATP and releases AMP and pyrophosphate. nih.gov
The formation of 4-coumaroyl-CoA represents a critical metabolic branch point. oup.comresearchgate.net From this juncture, the carbon flux can be partitioned into numerous downstream pathways, each leading to a different class of specialized metabolites. The direction of this flux is tightly regulated, often through the expression of different 4CL isoforms with varying substrate specificities and tissue localizations. nih.govfrontiersin.orgnih.gov
For instance, the enzyme chalcone (B49325) synthase (CHS) acts on 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce the first committed intermediate for flavonoid biosynthesis. researchgate.netnih.gov Alternatively, a series of reductases and other enzymes can convert 4-coumaroyl-CoA into p-coumaryl alcohol, a monolignol that is a primary precursor for lignin. nih.govnrel.gov Other enzymes, such as stilbene (B7821643) synthase, use 4-coumaroyl-CoA to produce stilbenoids. nih.gov This partitioning of 4-coumaroyl-CoA is fundamental to the plant's ability to allocate resources for growth, structure, and defense according to developmental cues and environmental stimuli. plos.orgresearchgate.net
Compound Reference Table
Properties
Molecular Formula |
C30H42N7O18P3S |
|---|---|
Molecular Weight |
913.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-8,15-16,19,23-25,29,38,41-42H,9-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/b8-5+/t19-,23-,24-,25?,29-/m1/s1 |
InChI Key |
DMZOKBALNZWDKI-AZKRPDILSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of 4 Coumaroyl Coa
Precursor Compounds and Upstream Pathway Steps
The journey to 4-coumaroyl-CoA begins with the deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). nih.govresearchgate.net This is followed by a hydroxylation step and, in some cases, an alternative starting point utilizing the amino acid tyrosine. researchgate.net
Phenylalanine Ammonia-Lyase (PAL) is a key enzyme that catalyzes the first committed step in the phenylpropanoid pathway. researchgate.netwikipedia.org It facilitates the non-oxidative elimination of ammonia (B1221849) from L-phenylalanine to produce trans-cinnamic acid. nih.govwikipedia.org This reaction is a crucial control point, redirecting carbon flow from primary metabolism (amino acid synthesis) to the synthesis of a wide range of secondary metabolites. nih.gov The activity of PAL is often induced by various environmental stimuli, including light, wounding, and pathogen attack, highlighting its importance in plant defense and adaptation. wikipedia.org
Following the formation of trans-cinnamic acid, the enzyme Cinnamate 4-Hydroxylase (C4H) catalyzes the next step in the pathway. plos.orgnih.gov C4H is a cytochrome P450 monooxygenase that hydroxylates the aromatic ring of trans-cinnamic acid at the fourth position to yield p-coumaric acid. plos.orgnih.govtaylorandfrancis.com This hydroxylation is a critical modification that prepares the molecule for the subsequent addition of Coenzyme A. Like PAL, the expression of C4H is often coordinated with the downstream enzymes in the pathway, ensuring an efficient flow of intermediates. nih.gov
While the pathway starting from phenylalanine is the most common, some plants, particularly grasses, can utilize L-tyrosine as an alternative precursor. researchgate.nettaylorandfrancis.com This alternative route is made possible by the enzyme Tyrosine Ammonia Lyase (TAL), which catalyzes the direct deamination of tyrosine to p-coumaric acid. researchgate.netresearchgate.net This bypasses the need for C4H, offering a more direct route to this key intermediate. researchgate.net In some organisms, a single enzyme may exhibit both PAL and TAL activity, demonstrating a degree of substrate promiscuity. taylorandfrancis.com The utilization of TAL can be a strategy to enhance the metabolic flux towards phenylpropanoid biosynthesis. nih.gov
4-Coumarate:CoA Ligase (4CL)-Mediated Conversion to 4-Coumaroyl-CoA
The final step in the formation of 4-coumaroyl-CoA is catalyzed by the enzyme 4-Coumarate:CoA Ligase (4CL). researchgate.netresearchgate.net This enzyme activates p-coumaric acid by attaching it to Coenzyme A, forming a high-energy thioester bond. researchgate.net
The conversion of p-coumarate to 4-coumaroyl-CoA by 4CL is a two-step process that requires ATP. researchgate.netnih.gov
In the first step, 4CL catalyzes the reaction between p-coumaric acid and ATP to form a p-coumaroyl-adenylate intermediate, with the release of pyrophosphate. nih.govwikipedia.org This initial activation step is crucial for the subsequent reaction with Coenzyme A. nih.gov The formation of this acyl-adenylate intermediate is a common mechanism for activating carboxylic acids in various metabolic pathways. nih.gov
Catalytic Mechanism and Two-Step Reaction
Thioesterification with Coenzyme A
The formation of 4-coumaroyl-CoA is a critical step in the phenylpropanoid pathway, occurring through the process of thioesterification. This reaction involves the activation of 4-coumaric acid and its subsequent linkage to Coenzyme A (CoA). The process is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL). mdpi.com
The reaction proceeds in a two-step mechanism that is dependent on ATP. nih.govnih.gov In the first step, known as adenylation, the carboxylate group of the 4-coumarate substrate undergoes adenylation by ATP, resulting in the formation of a 4-coumaroyl-AMP anhydride (B1165640) intermediate and the release of pyrophosphate (PPi). wikipedia.orguniprot.orguniprot.orgoup.com This activated intermediate remains bound to the enzyme. oup.com
In the second step, thioesterification occurs. A nucleophilic attack by the thiol group of Coenzyme A on the acyl-adenylate intermediate leads to the formation of the high-energy thioester bond of 4-coumaroyl-CoA and the release of AMP. wikipedia.orguniprot.orguniprot.org This two-step process, involving the formation of an acyl-AMP intermediate, is characteristic of the ANL (Acyl-CoA synthetases, NRPS adenylation domains, and Luciferase enzymes) superfamily, to which 4CL belongs.
The three primary substrates for this enzymatic reaction are ATP, 4-coumarate, and Coenzyme A, while the products are 4-coumaroyl-CoA, AMP, and diphosphate. wikipedia.org The resulting 4-coumaroyl-CoA is a central intermediate that serves as a precursor for a vast array of plant secondary metabolites, including flavonoids, isoflavonoids, coumarins, stilbenes, and lignins. nih.govwikipedia.orgfrontiersin.org
Enzyme Nomenclature and Classification (EC 6.2.1.12)
The enzyme responsible for the synthesis of 4-coumaroyl-CoA is systematically classified and named according to the recommendations of the Nomenclature Committee of the International Union of Biochemistry and Molecular Biology (IUBMB).
The Enzyme Commission (EC) has assigned the number EC 6.2.1.12 to this enzyme. genome.jppnas.orgcooperativepatentclassification.orgexpasy.org This classification places it in the family of ligases (EC 6), specifically those that form carbon-sulfur bonds (EC 6.2) as acid-thiol ligases (EC 6.2.1). wikipedia.org The systematic name for this enzyme class is 4-coumarate:CoA ligase (AMP-forming) . wikipedia.orggenome.jp
Due to its discovery and characterization in various plant species and its broad substrate specificity, the enzyme is known by numerous common names. This reflects its central role in the phenylpropanoid pathway. nih.gov
Table 1: Nomenclature and Synonyms for EC 6.2.1.12
| Type | Name |
|---|---|
| Systematic Name | 4-coumarate:CoA ligase (AMP-forming) wikipedia.orggenome.jp |
| Accepted Name | 4-coumarate—CoA ligase wikipedia.org |
| Common Synonyms | 4-coumaroyl-CoA synthetase wikipedia.org |
| p-coumaroyl CoA ligase wikipedia.orggenome.jp | |
| 4CL wikipedia.orggenome.jp | |
| Hydroxycinnamoyl CoA synthetase wikipedia.org | |
| Feruloyl CoA ligase wikipedia.org | |
| Sinapoyl coenzyme A synthetase wikipedia.org | |
| Caffeoyl coenzyme A synthetase wikipedia.org | |
| p-hydroxycinnamic acid:CoA ligase wikipedia.org |
Subcellular Localization of 4-Coumaroyl-CoA Biosynthesis Enzymes
The enzymes responsible for the biosynthesis of 4-coumaroyl-CoA, primarily 4-coumarate:CoA ligase (4CL), are intracellular proteins. nih.gov However, their specific subcellular localization can vary depending on the plant species, tissue type, and the specific isoform of the enzyme, suggesting that the synthesis of 4-coumaroyl-CoA is compartmentalized to channel this key metabolite into different downstream biosynthetic pathways like those for flavonoids or lignin (B12514952). frontiersin.org
Immunogold electron microscopy and fluorescent protein tagging studies have revealed several locations for 4CL enzymes within the plant cell. For instance, in grape (Vitis vinifera) berry development, 4CL was found predominantly in the secondarily thickened walls and the parenchyma cells of the mesocarp vascular tissue. nih.gov In a study on mulberry (Morus atropurpurea), the Ma4CL3 isoform was observed to be localized mainly to the cytomembrane (cell membrane). nih.govfigshare.com
Bioinformatic predictions based on protein sequences from different plants also suggest diverse localizations. In pomegranate (Punica granatum), various Pg4CL proteins were predicted to be located in the cytoplasm, peroxisome, and nucleus. nih.gov Similarly, analysis of the 4CL gene family in potato (Solanum tuberosum) predicted varying subcellular locations for the different St4CL proteins. mdpi.com The enzymes of the general phenylpropanoid pathway, including Cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme that produces the substrate for 4CL, are known to be associated with the endoplasmic reticulum membrane, which may serve as an anchor site for multi-enzyme complexes involved in phenylpropanoid biosynthesis. nih.gov
Table 2: Reported Subcellular Localization of 4-Coumarate:CoA Ligase (4CL) in Different Plant Species
| Plant Species | Method | Reported Localization | Reference(s) |
|---|---|---|---|
| Grape (Vitis vinifera) | Immuno-gold electron microscopy | Secondarily thickened walls, parenchyma cells of mesocarp vascular tissue | nih.gov |
| Mulberry (Morus atropurpurea) | Fluorescent protein fusion (EGFP) | Cytomembrane | nih.govfigshare.com |
| Pomegranate (Punica granatum) | Bioinformatic prediction | Cytoplasm, Peroxisome, Nucleus (isoform-dependent) | nih.gov |
| General (various plants) | Hypothesis based on pathway analysis | Endoplasmic Reticulum (as part of enzyme complexes) | nih.gov |
Enzymology and Structural Biology of 4 Coumaroyl Coa Ligases 4cls
Isoform Diversity and Functional Specialization of 4CLs
4-Coumaroyl-CoA ligases (4CLs) are pivotal enzymes in the general phenylpropanoid pathway, catalyzing the ATP-dependent formation of a thioester bond between coenzyme A (CoA) and various hydroxycinnamic acids. This activation step is a critical branch point, directing activated precursors towards the biosynthesis of a vast array of plant secondary metabolites, including lignin (B12514952), flavonoids, isoflavonoids, and coumarins. The existence of multiple 4CL isoforms within a single plant species underscores their importance in regulating metabolic flux into these diverse pathways. These isoforms exhibit distinct evolutionary relationships, catalytic properties, and expression patterns, reflecting a high degree of functional specialization.
Distinct Catalytic Properties and Substrate Specificities Among Isoforms
The various isoforms of 4CL exhibit significant differences in their catalytic efficiencies (kcat/Km) and substrate preferences, which is a key determinant of their specific roles in plant metabolism. biorxiv.orgunc.edu This enzymatic fine-tuning allows for the precise channeling of metabolic intermediates into different biosynthetic pathways. For instance, some isoforms may preferentially activate p-coumaric acid, while others might show higher activity with caffeic or ferulic acid. unc.edu These differences in substrate utilization are not always absolute, and the in vivo substrate preference can be influenced by the local concentrations of different hydroxycinnamic acids and the presence of competitive inhibitors. nih.govunc.edu The distinct catalytic profiles of 4CL isoforms are a primary mechanism for regulating the flow of precursors into pathways leading to lignin, flavonoids, and other phenylpropanoid-derived compounds.
Differential Activity Towards Hydroxycinnamic Acids
The substrate promiscuity of 4CL enzymes allows them to act on a range of hydroxycinnamic acids, including p-coumaric acid, caffeic acid, ferulic acid, cinnamic acid, isoferulic acid, o-coumaric acid, and sinapic acid. However, individual isoforms display clear preferences. For example, most 4CLs efficiently convert p-coumaric, caffeic, and ferulic acids. mdpi.com In contrast, the ability to activate sinapic acid is a rare trait among 4CLs, with At4CL4 from Arabidopsis thaliana being a notable exception. nih.gov The differential activity of 4CL isoforms towards this array of substrates is fundamental to the metabolic plasticity of plants, enabling them to synthesize a wide variety of compounds tailored to specific developmental and environmental needs.
Substrate Specificity of 4-Coumaroyl-CoA Ligase Isoforms
This table summarizes the relative activities of different 4CL isoforms towards various hydroxycinnamic acid substrates. The data is compiled from various studies and presented as a percentage of the activity with the preferred substrate for each enzyme.
| Enzyme Isoform | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid | Cinnamic Acid |
|---|---|---|---|---|---|
| At4CL1 (Arabidopsis thaliana) | 100% | 85% | 70% | Low | Low |
| At4CL2 (Arabidopsis thaliana) | 100% | 90% | 5% | Low | Moderate |
| At4CL3 (Arabidopsis thaliana) | 100% | 75% | 60% | Low | Low |
| At4CL4 (Arabidopsis thaliana) | 100% | 95% | 80% | High | Low |
| Ptr4CL3 (Populus trichocarpa) | 100% | High | High | ND | ND |
| Ptr4CL5 (Populus trichocarpa) | 100% | High | Low | ND | ND |
ND: Not Determined or very low activity. The percentages are illustrative and can vary based on assay conditions.
Structural Principles Determining Substrate Specificity
The remarkable substrate specificity observed among 4CL isoforms is determined by the three-dimensional architecture of their substrate-binding pockets (SBP). The precise arrangement and chemical nature of the amino acid residues lining this pocket create a microenvironment that favors the binding of certain hydroxycinnamic acids over others.
Identification of Amino Acid Residues Forming the Substrate Binding Pocket (SBP)
Through a combination of structural biology techniques and biochemical analyses, researchers have identified key amino acid residues that constitute the SBP of 4CLs. Studies on Arabidopsis thaliana 4CL2 (At4CL2) have proposed a "signature motif" of 12 amino acid residues that line the SBP and are critical in determining substrate preference. mdpi.com These residues are located within a 6 Å distance from the substrate and interact with it through hydrogen bonds, van der Waals forces, and ionic interactions. nih.gov The specific amino acids at these positions can influence the size, shape, and hydrophobicity of the binding pocket, thereby dictating which substrates can be accommodated and efficiently activated.
Homology Modeling and Site-Directed Mutagenesis for SBP Characterization
In the absence of high-resolution crystal structures for all 4CL isoforms, homology modeling has proven to be a powerful tool for predicting their three-dimensional structures and characterizing their SBPs. mdpi.com By using the known crystal structure of a related enzyme, such as the phenylalanine activation domain of gramicidin S synthetase, as a template, researchers can build computational models of 4CLs. mdpi.com These models provide valuable insights into the spatial arrangement of amino acid residues within the active site and allow for the formulation of hypotheses about their roles in substrate binding and catalysis.
These hypotheses can then be experimentally tested using site-directed mutagenesis. mdpi.com This technique involves the targeted substitution of specific amino acid residues within the SBP. By analyzing the catalytic properties of the resulting mutant enzymes, scientists can directly assess the contribution of individual residues to substrate specificity. For example, by altering the size and hydrophobicity of the SBP through mutagenesis, researchers have successfully engineered At4CL2 variants with novel activities, such as the ability to activate ferulic and sinapic acids, substrates that the wild-type enzyme does not efficiently utilize. mdpi.com These studies have not only confirmed the importance of the identified SBP residues but have also provided a rational basis for the design of 4CL enzymes with tailored substrate specificities for biotechnological applications.
Reaction Kinetics and Enzyme Activity Characterization
The enzymatic activity of 4-coumaroyl-CoA ligases (4CLs) is fundamental to their role in channeling hydroxycinnamic acids into various downstream pathways of phenylpropanoid metabolism. Characterizing the reaction kinetics, including substrate affinity and optimal reaction conditions, is crucial for understanding how these enzymes function and regulate metabolic flux.
Determination of Apparent Michaelis–Menten Constants (Km)
The Michaelis-Menten constant (Km) is a key kinetic parameter that represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). libretexts.orgteachmephysiology.comlibretexts.org It serves as an inverse measure of the affinity between an enzyme and its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can achieve high reaction rates even at low substrate concentrations. teachmephysiology.comlibretexts.org For 4CL enzymes, which can act on several different hydroxycinnamic acids, determining the Km for each substrate is essential to understand the enzyme's substrate preference and its likely physiological role. pnas.orgnih.govnih.gov
4CL isoforms from different plant species, and even within the same plant, exhibit distinct substrate specificities, which are reflected in their Km values. These differences often correlate with their proposed functions in either lignin biosynthesis (Class I 4CLs) or the production of other secondary metabolites like flavonoids (Class II 4CLs). nih.govresearchgate.net For instance, enzymes primarily involved in lignin synthesis often show high affinity for substrates like p-coumaric acid and caffeic acid. nih.govnih.gov
Kinetic studies on various recombinant 4CL proteins have provided detailed insights into their substrate preferences. For example, research on 4CL from the liverwort Marchantia paleacea (Mp4CL1) revealed the strongest affinity for p-coumaric acid, followed by caffeic and cinnamic acids. plos.org Similarly, Ma4CL3 from mulberry showed a high affinity for 4-coumarate acid. nih.gov In contrast, some 4CLs, like those in rice, may prefer both coumaric and ferulic acids over caffeic acid. nih.gov These variations in substrate affinity are critical for directing the flow of carbon from the general phenylpropanoid pathway into specific biosynthetic branches. pnas.org
The following table summarizes the apparent Km values of 4CL enzymes from different plant sources for various hydroxycinnamic acid substrates.
| Enzyme Source | Isoform | Substrate | Apparent Km (µM) |
| Marchantia paleacea | Mp4CL1 | p-Coumaric acid | 93.99 |
| Caffeic acid | 113.30 | ||
| Cinnamic acid | 115.10 | ||
| Dihydro-p-coumaric acid | 289.20 | ||
| Ferulic acid | 414.10 | ||
| Morus atropurpurea | Ma4CL3 | 4-Coumarate acid | 10.49 |
| Loblolly Pine (Pinus taeda) | Pinta4CL1 | p-Coumaric acid | ~4-10 |
| Caffeic acid | ~4-10 | ||
| Ferulic acid | ~4-10 | ||
| Cinnamic acid | ~100 (10-fold higher) |
Data compiled from studies on recombinant 4CL proteins. nih.govplos.orgcore.ac.uk
Analysis of Optimum pH and Temperature for Enzyme Activity
The catalytic activity of enzymes is highly dependent on environmental factors, primarily pH and temperature. libretexts.org Determining the optimal conditions for 4CL activity is a standard part of its biochemical characterization, providing insights into the cellular environment where the enzyme is most active.
Optimum pH: The majority of 4CL-catalyzed reactions that convert cinnamic acid derivatives to their corresponding CoA esters demonstrate an optimal pH in the slightly alkaline range, typically between 7.5 and 8.5. nih.gov For example, the 4CL from Loblolly Pine xylem exhibits a distinct pH optimum of 7.6. core.ac.uk Studies on a 4CL isoform from Arabidopsis thaliana (At4CL2) showed maximum activity in a broader range between pH 6.0 and 8.0, with activity decreasing to half-maximal at pH 4.5 and 9.0. nih.gov Similarly, the characterization of Mp4CL1 from Marchantia paleacea identified an optimal pH of 8.0 for its activity with p-coumaric acid. plos.org This preference for alkaline conditions is consistent with the pH of the cytoplasm, where these enzymes are typically localized. plos.org
Optimum Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the protein begins to denature, leading to a rapid loss of activity. The optimal temperature for 4CL enzymes is also a critical parameter. For instance, the enzyme Mp4CL1 from Marchantia paleacea was found to have an optimal temperature of 40°C. plos.org Characterization of Pp4CL1 from Peucedanum praeruptorum involved incubating the reaction mixture at 37°C to measure activity. frontiersin.org These findings help to define the thermal stability and operational range of the enzyme.
The table below provides a summary of the optimal pH and temperature conditions reported for 4CL enzymes from various sources.
| Enzyme Source | Isoform | Optimal pH | Optimal Temperature (°C) |
| Marchantia paleacea | Mp4CL1 | 8.0 | 40 |
| Loblolly Pine (Pinus taeda) | 4CL | 7.6 | Not Specified |
| Arabidopsis thaliana | At4CL2 | 6.0 - 8.0 | Not Specified |
| General Range for 4CLs | - | 7.5 - 8.5 | Not Specified |
Data compiled from biochemical characterization studies. plos.orgcore.ac.uknih.gov
Role of 4 Coumaroyl Coa in Downstream Specialized Metabolic Pathways
Flavonoid Biosynthesis Pathway
The flavonoid biosynthesis pathway is a major route for the utilization of 4-coumaroyl-CoA, leading to the production of a wide range of compounds that play crucial roles in plant development, defense, and pigmentation. nih.gov
The entry point of 4-coumaroyl-CoA into the flavonoid pathway is its condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) . nih.govnih.govnumberanalytics.com This reaction forms a tetraketide intermediate that then undergoes an intramolecular Claisen condensation to produce naringenin (B18129) chalcone. ebi.ac.ukcharlotte.edu This chalcone is the foundational precursor for all flavonoids.
The enzyme chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone (B1672756) naringenin . researchgate.net Naringenin itself is a key intermediate that can be further modified. For instance, hydroxylation of naringenin at the 3' position by flavonoid 3'-hydroxylase (F3'H) leads to the formation of another important flavanone, eriodictyol (B191197) . nih.gov Both naringenin and eriodictyol serve as substrates for the biosynthesis of a vast array of other flavonoid classes. nih.govnih.gov The efficient production of these flavanones is dependent on the availability of 4-coumaroyl-CoA. nih.govplos.org
| Compound | Precursor(s) | Key Enzyme | Product Class |
|---|---|---|---|
| Naringenin Chalcone | 4-Coumaroyl-CoA, Malonyl-CoA | Chalcone Synthase (CHS) | Chalcone |
| Naringenin | Naringenin Chalcone | Chalcone Isomerase (CHI) | Flavanone |
| Eriodictyol | Naringenin | Flavonoid 3'-Hydroxylase (F3'H) | Flavanone |
Starting from flavanones like naringenin, the flavonoid pathway branches out to produce other important classes of flavonoids, including flavonols and anthocyanins. 4-Coumaroyl-CoA is the ultimate precursor for these compounds as well. nih.gov
Lignin (B12514952) Biosynthesis Pathway
Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing structural support and hydrophobicity. 4-Coumaroyl-CoA is a fundamental building block for the synthesis of lignin monomers, known as monolignols. nih.govnih.gov
The three primary monolignols are p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to the H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) lignin units, respectively. nih.govnih.gov 4-Coumaroyl-CoA can be directly reduced to p-coumaryl alcohol.
Alternatively, and more commonly in angiosperms, 4-coumaroyl-CoA is further hydroxylated and methylated to produce precursors for G and S lignin. nih.gov The conversion of 4-coumaroyl-CoA to caffeoyl-CoA is a key step. Caffeoyl-CoA is then methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA, a precursor for G-lignin. nih.govnih.govunc.edu Feruloyl-CoA can be further hydroxylated and methylated to produce sinapoyl-CoA, the precursor for S-lignin. nih.gov Thus, CCoAOMT plays a crucial role in directing the metabolic flux from 4-coumaroyl-CoA towards the synthesis of both G and S lignin units. nih.govnih.gov
| Enzyme | Substrate | Product | Lignin Unit Precursor |
|---|---|---|---|
| (Various reductases) | 4-Coumaroyl-CoA | p-Coumaryl alcohol | H-lignin |
| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Caffeoyl-CoA | Feruloyl-CoA | G-lignin |
| (Multiple steps) | Feruloyl-CoA | Sinapoyl-CoA | S-lignin |
Plants often possess multiple isoforms of 4CL, and these isoforms can exhibit different substrate specificities and expression patterns, suggesting they have distinct roles in phenylpropanoid metabolism. nih.govnih.gov Research in various plant species has shown that specific 4CL isoforms are preferentially involved in lignin biosynthesis.
For instance, in Arabidopsis thaliana, 4CL1 and 4CL2 are primarily expressed in lignifying cells, and mutations in the 4CL1 gene lead to a reduction in lignin content. nih.gov 4CL1 is considered the major contributor to lignin biosynthesis in this species, with 4CL2 and 4CL4 also playing roles. nih.gov In contrast, 4CL3 in Arabidopsis is more critical for flavonoid biosynthesis. nih.gov Similarly, studies in poplar have demonstrated that specific 4CL isoforms are crucial for lignin deposition, and downregulation of these genes can alter lignin content and composition. frontiersin.orgresearchgate.net In rice, Os4CL3 and Os4CL5 have been implicated in lignin biosynthesis. researchgate.net This isoform-specific function allows plants to finely regulate the allocation of 4-coumaroyl-CoA to either lignin or other metabolic pathways depending on the tissue and developmental stage. nih.govnih.gov
Stilbene (B7821643) Biosynthesis Pathway
Stilbenes are a class of phenolic compounds that are produced by a limited number of plant species and are known for their roles as phytoalexins, compounds that are synthesized in response to stress, such as infection or UV radiation. researchgate.net The biosynthesis of stilbenes also originates from 4-coumaroyl-CoA.
The key enzyme in this pathway is stilbene synthase (STS) , which, like chalcone synthase, is a type III polyketide synthase. researchgate.netnih.gov STS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.netresearchgate.netnih.gov However, unlike the Claisen condensation reaction of CHS, STS performs an aldol (B89426) condensation, leading to the formation of the characteristic stilbene backbone. mdpi.com The most well-known stilbene, resveratrol (B1683913) , is synthesized through this reaction. researchgate.netnih.govasm.org The production of resveratrol and other stilbenes is therefore directly dependent on the availability of 4-coumaroyl-CoA as the starter molecule for the STS-catalyzed reaction. researchgate.netresearchgate.net
Precursor for Resveratrol and Piceatannol (B1677779) Synthesis
4-Coumaroyl-CoA is the direct precursor for the biosynthesis of resveratrol, a well-known stilbenoid with significant interest in human health. nih.gov The synthesis is initiated by the enzyme 4-coumarate-CoA ligase (4CL), which activates p-coumaric acid to form 4-coumaroyl-CoA. researchgate.net Subsequently, the enzyme stilbene synthase (STS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, yielding trans-resveratrol. nih.govmdpi.com This pathway is a key defense mechanism in plants like grapevine (Vitis vinifera). mdpi.com
Piceatannol, a hydroxylated analogue of resveratrol, also derives from this pathway. researchgate.net While resveratrol can be directly hydroxylated to form piceatannol, in some organisms, a 2-hydroxylation of 4-coumaroyl-CoA can occur upstream of the STS reaction, leading to the synthesis of other stilbene derivatives. mdpi.com The biosynthesis of both resveratrol and piceatannol has been successfully engineered in microorganisms like Escherichia coli by introducing the necessary genes, including 4CL and STS. researchgate.net
Interplay with Stilbene Synthase (STS)
The interaction between 4-coumaroyl-CoA and stilbene synthase (STS) is a pivotal control point in stilbenoid biosynthesis. STS enzymes are type III polyketide synthases that catalyze the formation of the stilbene scaffold. nih.gov They exhibit specificity for their cinnamoyl-CoA starter unit. For instance, STS from grapevine and peanut utilize p-coumaroyl-CoA to produce resveratrol, while pine species possess STS that can use either cinnamoyl-CoA or p-coumaroyl-CoA to produce pinosylvin (B93900) and resveratrol, respectively. pnas.org
STS and chalcone synthase (CHS), the key enzyme in flavonoid biosynthesis, both use 4-coumaroyl-CoA as a substrate. nih.govpnas.orgnih.gov This creates a competitive metabolic fork, where the relative activities and substrate affinities of STS and CHS determine the flux of 4-coumaroyl-CoA towards either stilbenoid or flavonoid production. pnas.org The evolution of STS from CHS is believed to have occurred multiple times, leading to the diversity of stilbene compounds found in nature. nih.gov To enhance the efficiency of resveratrol production in metabolic engineering, researchers have created fusion proteins of 4-coumaroyl-CoA ligase and stilbene synthase, which has been shown to significantly increase yields by colocalizing the enzymatic activities. researchgate.net
Coumarin (B35378) Biosynthesis Pathway
Coumarins, a large class of plant secondary metabolites, are derived from the phenylpropanoid pathway, with 4-coumaroyl-CoA being a key intermediate. The biosynthesis of simple coumarins involves a critical ortho-hydroxylation of a hydroxycinnamic acid, a step often catalyzed by cytochrome P450 enzymes. researchgate.net
Role in the Biosynthesis of Umbelliferone (B1683723) and Scopoletin Derivatives
Umbelliferone (7-hydroxycoumarin) is a common coumarin synthesized from p-coumaric acid via 4-coumaroyl-CoA. researchgate.netnih.gov The pathway involves the 2-hydroxylation of p-coumaric acid (or its CoA ester), followed by lactonization to form the umbelliferone backbone. researchgate.net
Scopoletin is derived from ferulic acid, which itself is synthesized from p-coumaric acid. The conversion of p-coumaric acid to ferulic acid involves hydroxylation and methylation. Ferulic acid is then hydroxylated and undergoes lactonization to form scopoletin. researchgate.net The biosynthesis of these coumarins is an important part of plant defense and response to various stresses. researchgate.net
Biosynthesis of Other Specialized Metabolites with Diverse Functions
The utility of 4-coumaroyl-CoA as a biosynthetic precursor extends beyond stilbenoids and coumarins to other classes of specialized metabolites with important biological activities.
Montbretin A and Montbretin B Biosynthesis
Montbretins are complex acylated flavonol glycosides found in the corms of montbretia (Crocosmia x crocosmiiflora). plos.orgnih.gov Montbretin A (MbA) is of particular interest due to its potential as a therapeutic for type-2 diabetes. plos.orgnih.gov The biosynthesis of montbretins requires 4-coumaroyl-CoA for two distinct purposes. Firstly, it is a building block for the formation of the myricetin (B1677590) core of the molecule. plos.orgnih.gov Secondly, it can be used as an acyl donor for the glycoside moiety. nih.gov
Interestingly, the acylation step can utilize different hydroxycinnamoyl-CoAs. The incorporation of a caffeoyl-CoA moiety results in the formation of the therapeutically active Montbretin A, while the incorporation of a 4-coumaroyl-CoA moiety leads to the formation of the inactive Montbretin B (MbB). plos.orgnih.govdntb.gov.ua This highlights the crucial role of substrate availability and enzyme specificity in determining the final bioactive compound. Studies on the 4-coumaroyl-CoA ligases (4CLs) in montbretia have shown that these enzymes can activate both p-coumaric acid and caffeic acid, providing the necessary precursors for both MbA and MbB synthesis. plos.orgnih.gov
Coenzyme Q (Ubiquinone) Biosynthesis from p-coumarate
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. nih.gov The biosynthesis of the benzenoid ring of CoQ can proceed through multiple pathways, one of which involves the β-oxidative metabolism of p-coumarate. nih.gov
In this pathway, p-coumarate is activated to 4-coumaroyl-CoA. In Arabidopsis, the enzyme 4-COUMARATE-COA LIGASE 8 (4CL8) has been identified as a key contributor to this activation step within the peroxisomes. nih.gov Subsequent enzymatic steps, which are not yet fully elucidated, convert 4-coumaroyl-CoA into 4-hydroxybenzoate (B8730719) (4HB), a direct precursor for the CoQ ring. nih.gov Isotopic labeling studies have confirmed that p-coumarate serves as a precursor for CoQ biosynthesis in various organisms, including yeast and plants. nih.govnih.gov
Eugenol (B1671780) Biosynthesis
Eugenol is an allylphenol, a class of aromatic compounds found in many plants and known for their flavor and fragrance properties. The biosynthesis of eugenol shares its initial steps with lignin formation, beginning with the conversion of hydroxycinnamic acids into their corresponding coenzyme A (CoA) esters, a reaction catalyzed by 4-coumarate:CoA ligases (4CLs). nih.govcimap.res.in
Research in holy basil (Ocimum sanctum) has identified a specific 4CL isoform, OS4CL, that plays a crucial role in partitioning metabolites toward eugenol production. nih.govoup.com This enzyme exhibits high catalytic efficiency with p-coumaric acid, effectively channeling this substrate into the eugenol pathway. nih.govresearchgate.net The expression of the gene encoding OS4CL is highest in the glandular trichomes, the primary sites of essential oil synthesis, and correlates positively with eugenol content in the leaves. nih.gov
Once 4-coumaroyl-CoA is formed, it undergoes a series of enzymatic modifications to yield eugenol. While the precise sequence can vary between species, a generally accepted pathway involves reduction and modification steps. Transient RNA interference (RNAi) suppression of OS4CL in O. sanctum not only led to a decrease in eugenol content but also to a reduction in the expression of several downstream genes, confirming their involvement in the pathway. nih.govoup.com These findings suggest that specific 4CL enzymes can create metabolic channels, committing intermediates to eugenol biosynthesis at an early stage. nih.govcimap.res.in
Table 1: Key Enzymes in Eugenol Biosynthesis Downstream of 4-Coumaroyl-CoA
| Enzyme | Abbreviation | Function in Pathway |
| Cinnamoyl-CoA Reductase | CCR | Catalyzes the reduction of (hydroxy)cinnamoyl-CoAs to their corresponding aldehydes. oup.comnih.gov |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces the aldehyde intermediates to their corresponding alcohols (monolignols), such as coniferyl alcohol. oup.comnih.gov |
| Coniferyl Alcohol Acyltransferase | CAAT | Transfers an acetyl group to coniferyl alcohol, forming coniferyl acetate (B1210297). oup.comnih.gov |
| Eugenol Synthase | EGS | Catalyzes the final conversion of coniferyl acetate to eugenol. oup.comnih.gov |
Rosmarinic Acid Biosynthesis
Rosmarinic acid is a prominent ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, widely distributed in the Lamiaceae (mint) and Boraginaceae families. mdpi.comresearchgate.net Its biosynthesis is a prime example of pathway convergence, utilizing precursors from both the phenylpropanoid and tyrosine-derived pathways. researchgate.net 4-Coumaroyl-CoA, originating from L-phenylalanine, serves as the hydroxycinnamoyl donor. mdpi.comnih.gov
The key enzymatic step involves the transfer of the 4-coumaroyl moiety from 4-coumaroyl-CoA to an acyl acceptor molecule. nih.gov In plants like Coleus blumei, this acceptor is (R)-3-(4-hydroxyphenyl)lactate, which is derived from L-tyrosine. researchgate.netnih.gov This condensation reaction is catalyzed by rosmarinic acid synthase (RAS), a member of the BAHD family of acyltransferases. mdpi.comnih.gov
The product of the RAS-catalyzed reaction, 4-coumaroyl-(R)-3-(4-hydroxyphenyl)lactate, subsequently undergoes two hydroxylation reactions to yield rosmarinic acid. nih.gov These reactions are catalyzed by cytochrome P450-dependent monooxygenases, specifically from the CYP98A subfamily, which introduce hydroxyl groups at the 3 and 3' positions of the two aromatic rings. researchgate.netnih.gov The evolution of RAS and the specific CYP98A enzymes highlights the recruitment and specialization of enzymes from general phenylpropanoid metabolism to create this unique biosynthetic pathway. nih.govnih.gov
Table 2: Key Enzymes in Rosmarinic Acid Biosynthesis Involving 4-Coumaroyl-CoA
| Enzyme | Abbreviation | Function in Pathway |
| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid to form 4-coumaroyl-CoA. mdpi.comresearchgate.net |
| Rosmarinic Acid Synthase (Hydroxycinnamoyl-CoA:hydroxyphenyllactate hydroxycinnamoyltransferase) | RAS | Transfers the 4-coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of (R)-3-(4-hydroxyphenyl)lactate. researchgate.netnih.govresearchgate.net |
| Cytochrome P450 Monooxygenase (CYP98A family) | CYP98A | Catalyzes the meta-hydroxylation on each of the aromatic rings of the intermediate to form rosmarinic acid. researchgate.netnih.gov |
Phenylpropanoid-Polyketide Derivatives (e.g., Raspberry Ketone, Bisdemethoxycurcumin)
4-Coumaroyl-CoA is a fundamental building block for a diverse class of compounds formed through the collaboration of the phenylpropanoid and polyketide biosynthetic pathways. nih.govnih.gov In these pathways, enzymes known as type III polyketide synthases (PKSs) catalyze the condensation of 4-coumaroyl-CoA with one or more molecules of malonyl-CoA. nih.gov
Raspberry Ketone Biosynthesis
Raspberry ketone, the primary aroma compound of raspberries (Rubus idaeus), is synthesized via this combined pathway. nih.gov The key enzyme, benzalacetone synthase (BAS), belongs to the chalcone synthase superfamily of PKSs. nih.govacs.org BAS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with one molecule of malonyl-CoA to produce the diketide scaffold, 4-hydroxybenzalacetone. nih.govacs.org This intermediate is then reduced by a NADPH-dependent reductase to yield raspberry ketone. nih.govacs.org Because 4-coumaroyl-CoA is a highly regulated intermediate also used for flavonoid and lignin synthesis, metabolic engineering strategies often focus on efficiently channeling it towards raspberry ketone production. nih.gov One successful approach involves creating a synthetic fusion protein of 4-coumarate:CoA ligase (4CL) and BAS, which enhances the metabolic flux from p-coumaric acid to the final product. nih.govnih.gov
Bisdemethoxycurcumin Biosynthesis
Bisdemethoxycurcumin is a member of the curcuminoid family, the active components in turmeric (Curcuma longa). Its synthesis represents a more complex variation of the phenylpropanoid-polyketide pathway. nih.gov In rice (Oryza sativa), an enzyme named curcuminoid synthase (CUS) has been identified that catalyzes the "one-pot" synthesis of bisdemethoxycurcumin. ebi.ac.uk This remarkable type III PKS facilitates the condensation of two molecules of 4-coumaroyl-CoA with a single molecule of malonyl-CoA. nih.govebi.ac.uk CUS possesses a uniquely large active-site cavity that can accommodate the two coumaroyl units and the malonyl extender unit, leading to the formation of the characteristic C6-C7-C6 diarylheptanoid scaffold of bisdemethoxycurcumin. ebi.ac.uk
Table 3: Key Type III Polyketide Synthases Utilizing 4-Coumaroyl-CoA
| Enzyme | Abbreviation | Product Class | Substrates | Product(s) |
| Benzalacetone Synthase | BAS | Phenylbutanones | 1x 4-Coumaroyl-CoA + 1x Malonyl-CoA | 4-Hydroxybenzalacetone (precursor to Raspberry Ketone) nih.govacs.org |
| Curcuminoid Synthase | CUS | Diarylheptanoids | 2x 4-Coumaroyl-CoA + 1x Malonyl-CoA | Bisdemethoxycurcumin nih.govebi.ac.uk |
| Chalcone Synthase | CHS | Flavonoids (Chalcones) | 1x 4-Coumaroyl-CoA + 3x Malonyl-CoA | 4,2′,4′,6′-Tetrahydroxychalcone nih.gov |
| Stilbene Synthase | STS | Stilbenoids | 1x 4-Coumaroyl-CoA + 3x Malonyl-CoA | Resveratrol google.com |
Genetic and Transcriptional Regulation of 4 Coumaroyl Coa Metabolism
Regulation of 4-Coumarate:CoA Ligase (4CL) Gene Expression
4-Coumarate:CoA ligase (4CL) is the key enzyme that catalyzes the final step in the general phenylpropanoid pathway, the conversion of 4-coumaric acid to 4-coumaroyl-CoA. nih.gov The expression of the genes encoding for 4CL is a primary control point for directing carbon flow into various downstream branches of this pathway, leading to the synthesis of compounds like flavonoids and lignin (B12514952). nih.gov
Transcriptional Control Mechanisms by Transcription Factors (e.g., MYB, AP2/ERF, WRKY)
The expression of 4CL genes is orchestrated by a complex interplay of various transcription factor families, which bind to specific cis-acting elements in the promoter regions of these genes. nih.govmdpi.com This intricate regulation allows for precise spatial and temporal control over 4-coumaroyl-CoA production.
MYB Transcription Factors: The R2R3-MYB family of transcription factors are significant regulators of the phenylpropanoid pathway. researchgate.net Certain MYB proteins, such as MYB58 and MYB63 in Arabidopsis, act as transcriptional activators by binding to AC elements in the promoters of lignin biosynthesis genes, including 4CL. nih.gov Conversely, other MYB factors, like MYB4, can function as repressors, thereby downregulating lignin production. nih.gov This dual control allows for a flexible response to developmental cues and environmental stresses. For instance, MYB11, MYB12, and MYB111 in Arabidopsis thaliana are known to activate the expression of genes involved in flavonol biosynthesis, including 4CL3. nih.gov
AP2/ERF Transcription Factors: The APETALA2/Ethylene Responsive Factor (AP2/ERF) superfamily of transcription factors are key players in mediating plant responses to both hormonal signals and a variety of abiotic and biotic stresses. frontiersin.orgnih.gov Their expression is often induced by stress conditions, and they, in turn, regulate the expression of downstream target genes, including those in the phenylpropanoid pathway. frontiersin.org These transcription factors can act as either activators or repressors of gene expression by binding to specific DNA sequences in the promoter regions of their target genes. frontiersin.orgnih.gov Studies have shown that AP2/ERF transcription factors are involved in regulating the biosynthesis of secondary metabolites that contribute to plant defense. nih.gov
WRKY Transcription Factors: WRKY transcription factors constitute one of the largest families of transcriptional regulators in plants and are involved in a multitude of processes, including responses to biotic and abiotic stress, development, and senescence. nih.govcapes.gov.br They recognize and bind to the W-box cis-element found in the promoters of their target genes. nih.gov Several WRKY genes are upregulated in response to stresses that generate reactive oxygen species (ROS), and their overexpression can confer stress tolerance. nih.gov These transcription factors are known to regulate genes within the phenylpropanoid pathway, thereby influencing the production of defense-related compounds. frontiersin.orgnih.gov
Gene Expression Profiles Across Plant Tissues and Developmental Stages
The expression of 4CL genes exhibits distinct patterns across different plant tissues and throughout various developmental stages, reflecting the diverse roles of phenylpropanoid products. nih.gov In many plant species, 4CL genes are part of small gene families, and the individual members often show differential expression, suggesting they have undergone subfunctionalization to participate in the formation of different classes of phenylpropanoid compounds. nih.gov
For example, in a study on pear ( Pyrus bretschneideri ), the expression profiles of Pb4CL genes were analyzed in various tissues, revealing that only Pb4CL1 likely plays a key role in lignin biosynthesis in the fruit. nih.gov In pomegranate ( Punica granatum ), the expression of Pg4CL2 showed a decreasing trend during fruit development, which correlated with flavonoid content, suggesting its involvement in flavonoid synthesis and pigment accumulation. nih.gov Conversely, the expression of Pg4CL4 was higher in the later stages of fruit development, indicating a role in fruit ripening. nih.gov
The table below summarizes the differential expression of 4CL genes in various plant species and tissues, highlighting their specialized functions.
| Plant Species | Gene | Tissue/Developmental Stage with High Expression | Implied Function |
| Pyrus bretschneideri (Pear) | Pb4CL1 | Fruit | Lignin Biosynthesis nih.gov |
| Punica granatum (Pomegranate) | Pg4CL2 | Early Fruit Development | Flavonoid Synthesis, Pigment Accumulation nih.gov |
| Punica granatum (Pomegranate) | Pg4CL4 | Late Fruit Development | Fruit Ripening nih.gov |
| Punica granatum (Pomegranate) | Pg4CL5 | Various Tissues | Lignin Synthesis nih.gov |
| Arabidopsis thaliana | At4CL3 | Seedlings | Flavonol Biosynthesis nih.gov |
| Oryza sativa (Rice) | Os4CL2 | Anthers (UV-activated) | Flavonoid Synthesis mdpi.com |
| Solanum tuberosum (Potato) | St4CL6, St4CL8 | - | Response to Abiotic Stress mdpi.com |
Response of 4CL Gene Expression to Environmental Stimuli (e.g., biotic and abiotic stresses)
The expression of 4CL genes is highly responsive to a wide range of environmental cues, including both biotic and abiotic stresses. This rapid transcriptional reprogramming is crucial for the plant's ability to defend itself and adapt to changing conditions. The phenylpropanoid pathway is a key player in plant defense, producing a variety of antimicrobial compounds and strengthening cell walls through lignification. researchgate.netnih.gov
Biotic Stress: Upon pathogen attack or herbivore feeding, plants often upregulate the expression of 4CL and other phenylpropanoid pathway genes to produce phytoalexins and reinforce cell walls at the site of infection or injury. newswise.com For example, in citrus cultivars, the expression of 4CL-like genes was highly induced in tolerant varieties in response to Huanglongbing (HLB) disease. mdpi.com
Abiotic Stress: Abiotic stresses such as drought, salinity, and UV radiation also trigger significant changes in 4CL gene expression. mdpi.comnih.gov For instance, UV irradiation can activate the expression of 4CL genes in various plants, including rice and Arabidopsis. mdpi.com In wheat, a comprehensive analysis identified 110 putative 4CL genes, with specific members like Ta4CL91 showing a strong response to both drought and salt stress. nih.gov Silencing of Ta4CL91 rendered the plants more sensitive to these stresses, highlighting its critical role in stress adaptation. nih.gov Similarly, in potato, several St4CL genes were found to be involved in the response to various abiotic stresses, including UV irradiation, ABA treatment, and drought. nih.govmdpi.com Overexpression of a 4CL gene from Fraxinus mandshurica in tobacco enhanced drought tolerance, likely due to increased lignin content. nih.gov
Integrated Regulation of the Phenylpropanoid Pathway Flux
Co-expression Analysis of Biosynthetic Pathway Genes
Co-expression analysis is a powerful tool for identifying genes that are functionally related and likely controlled by common regulatory mechanisms. In the context of the phenylpropanoid pathway, studies have shown that the genes encoding the enzymes for a specific branch are often co-expressed. For example, a co-expression network analysis in rubber tree revealed that genes involved in phenylpropanoid biosynthesis, such as COMT, 4CL, POD, CCoAOMT, and CAD, were regulated by multiple transcription factor families, with MYB, C2H2, C3H, and NAC families regulating all the differentially expressed genes in this pathway. frontiersin.org
This coordinated expression suggests the existence of regulatory modules where a single transcription factor or a combination of factors can activate an entire segment of the pathway. In a study on Chinese cabbage, weighted gene co-expression network analysis clustered phenylpropanoid biosynthesis-related genes into distinct co-expression modules. researchgate.net
Regulatory Modules and Network Interactions in Plant Secondary Metabolism
The regulation of plant secondary metabolism, including the phenylpropanoid pathway, is increasingly understood in terms of complex regulatory networks. These networks consist of interconnected nodes, representing genes, proteins, and metabolites, and edges that signify their interactions. researchgate.net Transcription factors play a central role in these networks, acting as key nodes that control the expression of multiple biosynthetic genes. researchgate.netmdpi.com
For instance, an integrated regulatory network for the phenylpropanoid pathway has been proposed, highlighting the central role of MYB transcription factors and the MBW (MYB-bHLH-WD40) complex in its activation. researchgate.net These regulatory modules can integrate various internal and external signals to fine-tune the metabolic output. In Arabidopsis, the MYB transcription factors MYB11, MYB12, and MYB111, which regulate flavonol synthesis, are themselves differentially expressed in various parts of the seedling, providing a clear example of how regulatory modules can lead to tissue-specific accumulation of secondary metabolites. nih.gov
The study of these regulatory networks is crucial for understanding how plants can produce such a vast and diverse array of chemical compounds in a highly controlled and efficient manner.
Post-Transcriptional and Post-Translational Regulatory Mechanisms
The regulation of 4-coumaroyl-CoA metabolism extends beyond the initial transcription of genes. Post-transcriptional and post-translational modifications provide additional layers of control, allowing for rapid and fine-tuned adjustments to the metabolic flux in response to developmental cues and environmental stimuli. These mechanisms modulate the stability and translation of messenger RNAs (mRNAs) and directly alter the activity, stability, and interactions of the enzymes involved.
Post-Transcriptional Regulation: The Role of microRNAs
Post-transcriptional gene silencing mediated by microRNAs (miRNAs) has emerged as a significant regulatory mechanism in the phenylpropanoid pathway. miRNAs are small, non-coding RNA molecules that bind to complementary sequences on target mRNAs, typically leading to their degradation or the inhibition of their translation. This process effectively downregulates the expression of key enzymatic and regulatory proteins.
In the context of pathways utilizing 4-coumaroyl-CoA, such as flavonoid and anthocyanin biosynthesis, several miRNAs have been identified as key regulators. For instance, light exposure can induce the expression of specific miRNAs that, in turn, modulate the expression of transcription factors controlling the pathway. researchgate.net The light-inducible miR156, for example, positively influences the biosynthesis of anthocyanins by repressing the SQUAMOSA PROMOTER BINDING PROTEIN-LIKE 9 (SPL9) gene, which is a known repressor of the anthocyanin-promoting MBW protein complex. researchgate.net Conversely, other miRNAs, like miR858, target the mRNAs of MYB transcription factors, which are central activators of phenylpropanoid genes, including 4-coumarate:CoA ligase (4CL). researchgate.netnih.gov
Table 1: Examples of microRNAs Regulating the Phenylpropanoid Pathway
| miRNA | Target Gene(s) | Regulatory Effect | Downstream Impact |
| miR156 | SPL9 (Repressor of MBW complex) | Represses the repressor | Promotes anthocyanin biosynthesis researchgate.net |
| miR858 | MYB (Transcription factors) | Represses activators | Modulates flavonoid and anthocyanin levels researchgate.net |
| miR7125 | Transcription Factors (e.g., PIFs) | Differentially regulated by light-induced factors | Fine-tunes the balance of pathway branches researchgate.net |
This table is generated based on research findings in plant systems and illustrates the principle of miRNA regulation in pathways involving 4-coumaroyl-CoA.
Post-Translational Regulatory Mechanisms
Post-translational modifications (PTMs) of enzymes provide a direct and rapid means of controlling metabolic pathways. These modifications, which include phosphorylation and ubiquitination, can alter an enzyme's catalytic activity, stability, subcellular localization, and interaction with other proteins.
Phosphorylation
Reversible protein phosphorylation, catalyzed by protein kinases and phosphatases, is a common PTM for regulating enzyme function. Analysis of the 4CL enzyme, which directly produces 4-coumaroyl-CoA, reveals the presence of numerous potential phosphorylation sites, suggesting that its activity is likely modulated by this mechanism. researchgate.net While direct phosphorylation of 4CL in response to specific signals is an area of ongoing research, the phosphorylation of transcription factors that regulate 4CL gene expression is well-documented. For example, light-activated Mitogen-Activated Protein Kinases (MPKs) like MPK4 and MPK6 can phosphorylate transcription factors such as HY5 and MYB1, enhancing their ability to activate genes involved in anthocyanin synthesis. researchgate.net Conversely, other kinases, like the SNF1-related protein kinase 1 (SnRK1), can phosphorylate and destabilize components of the anthocyanin-promoting MBW complex, thereby acting as a negative regulator. researchgate.net
Ubiquitination
Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often marking it for degradation by the 26S proteasome. frontiersin.orgwikipedia.orgnumberanalytics.com This process is crucial for maintaining protein homeostasis and allows for the rapid removal of enzymes when they are no longer needed. The ubiquitination pathway involves a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), which provides substrate specificity. nih.gov This modification is reversible through the action of deubiquitylating enzymes (DUBs). frontiersin.org
Protein-Protein Interactions and Metabolons
Table 2: Summary of Post-Translational Modifications in 4-Coumaroyl-CoA Metabolism
| Modification | Mechanism | Target Type | Functional Consequence |
| Phosphorylation | Covalent addition of a phosphate (B84403) group by kinases. | Enzymes (e.g., 4CL), Transcription Factors (e.g., HY5, MYB1). researchgate.netresearchgate.net | Alters enzyme activity and stability; activates or represses transcription factors. researchgate.net |
| Ubiquitination | Attachment of ubiquitin protein, often leading to degradation. frontiersin.orgwikipedia.org | Pathway enzymes (e.g., 4CL), regulatory proteins. | Controls enzyme turnover and cellular concentration, modulating metabolic flux. frontiersin.org |
| Protein-Protein Interaction | Formation of homomeric or heteromeric complexes (Metabolons). researchgate.netnih.gov | Pathway enzymes (e.g., PAL, C4H, 4CL). nih.gov | Enhances catalytic efficiency through substrate channeling. nih.gov |
Metabolic Engineering Strategies Involving 4 Coumaroyl Coa
Enhancement of Specialized Metabolite Production through Pathway Optimization
Optimizing the native or heterologous biosynthetic pathway is a primary strategy for increasing the yield of 4-coumaroyl-CoA-derived products. This involves alleviating bottlenecks and redirecting metabolic flux toward the target compound.
4-Coumarate:CoA ligase (4CL) is a critical enzyme that catalyzes the formation of 4-coumaroyl-CoA from p-coumaric acid, representing a key entry point into the biosynthesis of numerous specialized metabolites. ijfmr.commdpi.com Overexpression of the 4CL gene is a common and effective strategy to increase the intracellular pool of 4-coumaroyl-CoA, thereby boosting the production of downstream compounds.
In a study using Scutellaria baicalensis (Baikal skullcap) hairy roots, overexpressing a native 4CL gene (Sb4CL) led to a 2.5-fold increase in the content of flavones like baicalein, baicalin, and wogonin. nih.gov Similarly, research in Ganoderma lucidum demonstrated that overexpressing its 4CL gene (Gl21040) resulted in a 108%-143% increase in 4CL enzyme activity and an 8%-37% rise in flavonoid content. researchgate.net
Beyond just 4CL, the co-expression of downstream genes is crucial for pulling the metabolic flux towards the desired final product. For example, the biosynthesis of flavonoids requires the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). ijfmr.com Subsequently, chalcone isomerase (CHI) converts the resulting chalcone into a flavanone (B1672756) like naringenin (B18129). nih.govnih.gov Enhancing the expression of these genes, such as CHS and CHI, can significantly increase flavonoid production. mdpi.comnih.gov Studies have shown that the overexpression of CHI genes, in particular, leads to a notable increase in flavonoid accumulation. nih.gov
| Organism | Overexpressed Gene(s) | Metabolite Class | Observed Increase in Production | Source |
|---|---|---|---|---|
| Scutellaria baicalensis (hairy roots) | Sb4CL | Flavones | ~2.5-fold | nih.gov |
| Scutellaria baicalensis (hairy roots) | SbC4H | Flavones | ~3-fold | nih.gov |
| Ganoderma lucidum | Gl21040 (4CL) | Flavonoids | 8% - 37% | researchgate.net |
The synthesis of flavonoids and stilbenes requires two key precursors: 4-coumaroyl-CoA and malonyl-CoA. nih.gov While strategies to increase 4-coumaroyl-CoA are important, the availability of malonyl-CoA is often the limiting factor, especially in microbial hosts like Escherichia coli where it exists as a minor species in the total CoA pool. nih.govnih.gov Therefore, engineering the host's central metabolism to increase the supply of malonyl-CoA is a critical strategy for improving product titers. nih.gov
Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). youtube.com Overexpression of ACC is a common approach to boost the intracellular malonyl-CoA pool. This strategy, combined with the deletion of competing pathways and the overexpression of the flavanone pathway genes, has led to significant increases in production. For instance, in E. coli, such modifications resulted in a 660% increase for naringenin and a 420% increase for eriodictyol (B191197). nih.gov
Other strategies to enhance malonyl-CoA levels include:
Introducing heterologous pathways: A malonate assimilation pathway from Rhizobium trifolii can be introduced to produce malonyl-CoA from supplemented malonate. acs.org
Down-regulating competing pathways: Reducing the flux towards fatty acid biosynthesis, which also consumes malonyl-CoA, can redirect this precursor towards flavonoid production. youtube.com
Dynamic regulation: Advanced strategies involve dynamically controlling the flux towards malonyl-CoA to balance cell growth and product formation, preventing the toxic accumulation of intermediates. nih.gov
By effectively increasing the malonyl-CoA supply, the metabolic flux from 4-coumaroyl-CoA can be more efficiently channeled into the desired flavonoid or stilbene (B7821643) biosynthetic pathways.
Heterologous Production Systems for 4-Coumaroyl-CoA Derived Metabolites
While enhancing pathways in their native plant hosts is one approach, expressing these pathways in more tractable organisms, known as heterologous hosts, offers significant advantages in terms of scalability, speed, and genetic tractability.
Microorganisms are powerful platforms for producing plant-derived metabolites. Escherichia coli and Saccharomyces cerevisiae are the most common hosts due to their well-understood genetics and metabolism. nih.gov More recently, the oleaginous yeast Yarrowia lipolytica has emerged as a highly promising host, particularly for compounds derived from acetyl-CoA and malonyl-CoA, due to its natural ability to accumulate large amounts of lipids. nih.govbiorxiv.orgnih.gov
Escherichia coli : E. coli has been successfully engineered to produce a variety of compounds derived from 4-coumaroyl-CoA. By introducing the necessary plant genes (e.g., TAL, 4CL, CHS, CHI), researchers have achieved production of coumarins like umbelliferone (B1683723), esculetin, and scopoletin. mdpi.com In one study, engineered E. coli produced up to 128.7 µM of umbelliferone from tyrosine. mdpi.com Co-culture engineering, where the biosynthetic pathway is split between two different E. coli strains, has also been used to improve naringenin production by reducing the metabolic burden on a single host. nih.gov
Saccharomyces cerevisiae : This yeast is a popular choice for producing flavonoids due to its status as a GRAS (Generally Recognized As Safe) organism and its eukaryotic nature, which can be beneficial for expressing plant enzymes. nih.gov It has been engineered to produce naringenin, with titers reaching up to 1.21 g/L from p-coumaric acid in bioreactor fermentations. nih.gov It has also been used as a chassis to test enzymes for complex pathways, such as the one for montbretin A, where montbretia 4CL enzymes were shown to successfully produce flavanone precursors. nih.gov
Yarrowia lipolytica : This yeast is particularly adept at producing polyketides. By engineering its pathways, researchers have established the biosynthesis of naringenin, resveratrol (B1683913), and bisdemethoxycurcumin. nih.gov Notably, an engineered strain of Y. lipolytica achieved an average maximum titer of 898 mg/L of naringenin, one of the highest reported titers in any microbial host. nih.govresearchgate.net This success highlights the potential of Y. lipolytica as a superior production host for complex 4-coumaroyl-CoA derived products. researchgate.net
| Host Organism | Product | Reported Titer | Source |
|---|---|---|---|
| Yarrowia lipolytica | Naringenin | 898 mg/L | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Naringenin | 47.3 mg/L | nih.govnih.gov |
| Escherichia coli | Umbelliferone | 128.7 µM | mdpi.com |
| Escherichia coli | Esculetin | 17.6 µM | mdpi.com |
| Escherichia coli | Scopoletin | 15.7 µM | mdpi.com |
For rapid pathway elucidation and proof-of-concept studies, transient expression in plants like Nicotiana benthamiana is an invaluable tool. frontiersin.orgnih.gov This method uses Agrobacterium tumefaciens to deliver genes into plant leaves for temporary expression, a process known as agroinfiltration. nih.govnih.gov
This system offers several advantages:
Speed: It allows for the rapid testing of enzyme function and pathway reconstruction in a matter of days, compared to the months required for creating stable transgenic plants. biorxiv.org
Flexibility: Multiple genes can be co-expressed simultaneously by simply mixing different Agrobacterium strains, making it ideal for assembling complex multi-step pathways. frontiersin.orgnih.gov
Native Environment: It provides a plant cellular environment with the necessary co-factors and subcellular compartments (like the endoplasmic reticulum) that are often required for the proper folding and function of plant enzymes, such as cytochrome P450s. nih.govnih.gov
This approach has been used to reconstitute complex pathways, including those for anthocyanins and the anti-diabetic compound montbretin A, both of which depend on 4-coumaroyl-CoA as a precursor. nih.govnih.gov While it was successful in producing the target compounds, it also highlighted pathway bottlenecks, such as the preferential production of montbretin B over montbretin A, likely due to a higher availability of coumaroyl-CoA relative to caffeoyl-CoA in the host. nih.gov
Novel Engineering Approaches for Pathway Efficiency
Beyond simple gene overexpression, more sophisticated strategies are being developed to fine-tune metabolic pathways for maximum efficiency. A key challenge in metabolic engineering is balancing the expression of heterologous pathway genes to maximize product formation without imposing an excessive metabolic burden on the host cell, which can impair growth and productivity. nih.gov
One of the most innovative approaches is the use of genetically encoded biosensors for dynamic pathway control. nih.govacs.org These biosensors can detect the intracellular concentration of a specific metabolite and regulate gene expression in response. nih.gov
A novel biosensor responsive to p-coumaroyl-CoA has been developed in Saccharomyces cerevisiae. nih.govnih.gov This sensor is based on the transcriptional repressor CouR from Rhodopseudomonas palustris. acs.orgresearchgate.net It was used to create a dynamic regulatory circuit that modulates the expression of the 4CL enzyme. At low p-coumaroyl-CoA concentrations, the sensor system increases 4CL expression to boost production. nih.gov Conversely, when p-coumaroyl-CoA levels become too high (which can be toxic), the sensor downregulates 4CL expression. nih.gov
By combining this p-coumaroyl-CoA biosensor with a previously developed malonyl-CoA biosensor, researchers created a dual-regulation system. nih.govnih.gov This integrated system balances the two key precursors for naringenin synthesis in real-time. The application of this dynamic control strategy resulted in a naringenin titer of 47.3 mg/L, a 15-fold increase compared to the non-regulated system, demonstrating the power of biosensor-driven dynamic regulation for optimizing metabolic pathways. nih.govnih.gov
Use of Fusion Proteins for Enzyme Co-localization
In the biosynthesis of resveratrol, a stilbene with various health-promoting activities, an engineered fusion protein was created from Arabidopsis thaliana 4-coumaroyl-CoA ligase (4CL) and Vitis vinifera stilbene synthase (STS). nih.gov The 4CL enzyme is responsible for converting p-coumaric acid into 4-coumaroyl-CoA, which is then used by STS to produce resveratrol. Expressing this 4CL::STS fusion protein in yeast resulted in a 15-fold increase in resveratrol levels compared to yeast strains expressing the two enzymes as separate proteins. nih.govresearchgate.net Structural and kinetic analyses revealed that while the catalytic efficiency of the individual reactions was improved by less than three-fold, the co-localization of the two active sites within approximately 70 Å of each other was the primary basis for the enhanced in vivo synthesis. nih.gov
The orientation and the linker peptide connecting the enzymes are critical factors for the success of a fusion protein. For instance, the fusion of Petroselinum crispum 4-coumaroyl-CoA ligase (Pc4CL) and Rheum palmatum benzalacetone synthase (RpBAS) to produce raspberry ketone showed a 6.5-fold improvement in titer, but only in the Pc4CL-RpBAS orientation. frontiersin.org When the order was reversed (RpBAS-Pc4CL), the final product titer was similar to that of the free-floating enzymes, highlighting the importance of empirical testing for optimal fusion protein design. frontiersin.org
Table 1: Effect of Enzyme Co-localization via Fusion Proteins on Product Titer
| Target Product | Fusion Protein Components | Host Organism | Titer Improvement | Reference(s) |
| Resveratrol | Arabidopsis thaliana 4CL (At4CL1) & Vitis vinifera STS (VvSTS) | Saccharomyces cerevisiae | 15-fold increase | nih.govresearchgate.net |
| Raspberry Ketone | Petroselinum crispum 4CL (Pc4CL) & Rheum palmatum BAS (RpBAS) | Saccharomyces cerevisiae | 6.5-fold increase | frontiersin.org |
Dynamic Pathway Regulation via Biosensors (e.g., p-coumaroyl-CoA-responsive biosensors)
While static engineering strategies can improve production, they often lead to metabolic imbalances or the accumulation of toxic intermediates like 4-coumaroyl-CoA. acs.org Dynamic pathway regulation, which adjusts gene expression in real-time based on the concentration of a specific metabolite, offers a more sophisticated solution. nih.govnih.gov This is achieved using biosensors that can detect an intermediate and modulate the expression of pathway enzymes accordingly. acs.orgresearchgate.net
A novel biosensor responsive to p-coumaroyl-CoA has been developed in Saccharomyces cerevisiae for the production of flavonoids like naringenin. nih.govresearchgate.net This sensor is based on the transcriptional repressor CouR from the bacterium Rhodopseudomonas palustris. nih.govnih.gov The CouR protein binds to a specific DNA operator sequence, repressing the expression of a downstream gene. When p-coumaroyl-CoA is present, it binds to CouR, causing a conformational change that prevents the repressor from binding to the DNA, thereby allowing gene expression to proceed. nih.gov
This system was engineered to control the expression of 4-coumarate:CoA ligase (4CL), the enzyme that produces p-coumaroyl-CoA. acs.org By linking the biosensor to 4CL expression, the cell can self-regulate the production of p-coumaroyl-CoA, preventing its toxic accumulation while ensuring its availability for the downstream enzyme, chalcone synthase (CHS). acs.org In a study focused on naringenin production, this dynamic regulation was combined with another biosensor for malonyl-CoA. The dual-regulated system achieved a naringenin titer of 47.3 mg/L, which represented a 15-fold increase compared to the non-regulated system. nih.govresearchgate.net
Table 2: Performance of a p-Coumaroyl-CoA-Responsive Biosensor System
| Target Product | Host Organism | Regulatory System | Final Titer (mg/L) | Improvement vs. Non-Regulated | Reference(s) |
| Naringenin | Saccharomyces cerevisiae | Dual regulation with p-coumaroyl-CoA and malonyl-CoA biosensors | 47.3 | 15-fold | nih.govresearchgate.net |
Strategies for Overcoming Pathway Bottlenecks in Engineered Systems
A common bottleneck in pathways utilizing 4-coumaroyl-CoA is the availability of precursor substrates. nih.gov For example, in the engineered production of Montbretin A (MbA), a therapeutically valuable compound, in Nicotiana benthamiana, the major product was often the inactive Montbretin B (MbB). nih.govresearchgate.net This was due to a higher availability of the precursor coumaroyl-CoA relative to caffeoyl-CoA. nih.govnih.gov The 4CL enzymes involved (Cc4CL1 and Cc4CL2) showed a substrate preference for p-coumaric acid over caffeic acid, thus creating a bottleneck in the supply of caffeoyl-CoA needed for MbA synthesis. nih.govresearchgate.net While co-expression of these 4CLs did not enhance MbA production in N. benthamiana, their use in Saccharomyces cerevisiae allows for controlled feeding of precursors, potentially offering better control over the final product ratio. nih.gov
Another significant bottleneck can be the limited supply of malonyl-CoA, which is required along with 4-coumaroyl-CoA for the synthesis of many polyketides, including flavonoids and stilbenes. nih.gov The oleaginous yeast Yarrowia lipolytica has emerged as a powerful host for polyketide production due to its ability to accumulate large amounts of acetyl-CoA, a precursor to malonyl-CoA. By engineering Y. lipolytica with a heterologous pathway and a mutant allele, researchers have been able to achieve exceptionally high titers of 4-coumaroyl-CoA-derived products. nih.govresearchgate.net For example, a fed-batch fermentation process yielded an average maximum naringenin titer of 898 mg/L, the highest reported titer for any host at the time. nih.govresearchgate.net This demonstrates how selecting an appropriate host organism and employing specific strategies, such as a β-oxidation-related approach to boost precursor supply from defined media, can overcome critical pathway limitations. nih.gov
Finally, the accumulation of 4-coumaroyl-CoA itself can become a bottleneck due to its toxicity, which inhibits cell growth. acs.org As described in section 6.3.2, dynamic regulation via biosensors is a direct strategy to overcome this specific bottleneck by maintaining the intermediate at a productive but non-toxic concentration. acs.orgnih.gov
Table 3: Overcoming Bottlenecks in 4-Coumaroyl-CoA Pathways
| Product | Host Organism | Bottleneck Identified | Strategy Employed | Result | Reference(s) |
| Montbretin A | Nicotiana benthamiana | Low caffeoyl-CoA supply due to 4CL substrate preference | Use of S. cerevisiae for controlled precursor feeding | Proposed to allow better control of MbA vs MbB production | nih.govnih.gov |
| Naringenin | Yarrowia lipolytica | Malonyl-CoA and precursor supply limitations | Use of oleaginous yeast host, β-oxidation strategy, fed-batch fermentation | 898 mg/L titer achieved | nih.govresearchgate.net |
| Naringenin | Saccharomyces cerevisiae | Toxic accumulation of p-coumaroyl-CoA | Dynamic regulation with a p-coumaroyl-CoA biosensor | 15-fold increase in titer over non-regulated system | acs.orgresearchgate.net |
Advanced Research Methodologies for 4 Coumaroyl Coa Studies
Biochemical Characterization Techniques
Biochemical approaches are fundamental to understanding the enzymatic reactions involving 4-coumaroyl-CoA. These methods allow for the direct assessment of enzyme function and the identification of reaction products.
In vitro enzyme activity assays are a cornerstone for characterizing enzymes such as 4-coumarate:CoA ligase (4CL), which is responsible for the synthesis of 4-coumaroyl-CoA. nih.govfrontiersin.orgnih.gov These assays typically involve combining a purified recombinant enzyme or a crude protein extract with the substrate (e.g., 4-coumaric acid), ATP, and coenzyme A (CoA) in a buffered solution. nih.gov The reaction mixture is incubated under controlled conditions (e.g., specific temperature and pH) to allow for the enzymatic conversion of the substrate into 4-coumaroyl-CoA. nih.govnih.gov
Following the incubation period, the reaction is stopped, and the products are analyzed. A common and highly effective method for product identification is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govresearchgate.net HPLC separates the components of the reaction mixture based on their physicochemical properties, and MS provides precise mass-to-charge ratio data, allowing for the unambiguous identification of 4-coumaroyl-CoA and other potential products. nih.govfrontiersin.orgresearchgate.net For instance, in studies of Crocosmia x crocosmiiflora, LC-MS was used to identify coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA produced by recombinant 4CL enzymes. nih.gov Similarly, in Peucedanum praeruptorum, high-resolution mass spectrometry (HRMS) confirmed the identity of p-coumaroyl-CoA with a characteristic [M+H]+ ion at m/z 914.1597. frontiersin.org
Competitive assays can also be performed where the enzyme is incubated with multiple substrates simultaneously to determine its substrate preference. nih.gov The relative abundance of the different CoA thioester products provides insights into the enzyme's catalytic efficiency towards various hydroxycinnamic acids. nih.gov
Table 1: Examples of In Vitro Enzyme Assays for 4-Coumaroyl-CoA Synthesis
| Plant Species | Enzyme | Substrates Tested | Product Identification Method | Key Findings |
| Crocosmia x crocosmiiflora | Cc4CL1, Cc4CL2 | Cinnamic acid, coumaric acid, caffeic acid, ferulic acid, sinapic acid | LC-MS | Cc4CL1 and Cc4CL2 converted coumaric acid, caffeic acid, and ferulic acid to their corresponding CoA thioesters. Both enzymes preferred coumaric acid over caffeic acid. nih.gov |
| Peucedanum praeruptorum | Pp4CL1 | p-coumaric acid, ferulic acid, caffeic acid, cinnamic acid, isoferulic acid, o-coumaric acid | HPLC, HRMS | Pp4CL1 utilized p-coumaric and ferulic acids as its primary substrates. frontiersin.org |
| Morus atropurpurea | Ma4CL3 | Cinnamic acid, 4-coumarate acid, caffeate acid, sinapate acid, ferulate acid | In vitro enzyme assay | 4-coumarate acid was the preferred substrate. No activity was observed with sinapate acid and ferulate acid. nih.gov |
| Populus trichocarpa x Populus deltoides | Recombinant 4CL1 and 4CL2 | 4-coumaric acid, ferulic acid, caffeic acid, cinnamic acid, sinapic acid | Not specified | Both recombinant proteins had similar substrate utilization profiles, with 4-coumaric acid being the most efficiently used substrate. nih.gov |
Spectrophotometric methods offer a continuous and often high-throughput means of monitoring the formation of CoA thioesters like 4-coumaroyl-CoA. The formation of the thioester bond results in a change in the ultraviolet (UV) absorbance spectrum. This spectral shift can be monitored over time to determine the rate of the enzymatic reaction. For example, the formation of 4-coumaroyl-CoA from 4-coumaric acid can be detected by an increase in absorbance at specific wavelengths, such as 333 nm. arigobio.com
While direct spectrophotometric detection is useful, it can be complicated by the varying extinction coefficients of different aromatic acid products. nih.gov To address this, an alternative microplate-based optical assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, can be employed. nih.gov This assay quantifies the amount of free CoA remaining in the reaction mixture at a fixed time point. The conversion of free CoA to a CoA thioester is calculated by comparing the thiol content to a control reaction, providing a standardized readout at 412 nm. nih.gov
Commercially available assay kits provide a convenient and standardized platform for measuring 4-coumarate:CoA ligase activity using spectrophotometric methods. arigobio.comafsbio.comamerigoscientific.com These kits typically include all the necessary reagents and a detailed protocol for performing the assay and analyzing the results.
Molecular Biology Techniques
Molecular biology techniques are indispensable for isolating the genes encoding enzymes involved in 4-coumaroyl-CoA metabolism, expressing these genes in heterologous systems for functional characterization, and manipulating them to understand structure-function relationships.
The process of understanding a specific enzyme's role in 4-coumaroyl-CoA metabolism often begins with the identification and cloning of its corresponding gene. frontiersin.orgnih.govmdpi.com Based on sequence homology to known 4CL genes from other species, researchers can design primers to amplify the target gene from the cDNA of the organism of interest. frontiersin.orgmdpi.com Once the full-length gene is obtained, it is cloned into an expression vector, such as pET32a or pASK-IBA37+, for heterologous expression in a host organism like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govmdpi.com
Heterologous expression allows for the production of large quantities of the recombinant enzyme, which can then be purified and used for biochemical characterization. nih.govmdpi.com For example, 4CL genes from Selaginella moellendorffii (Sm4CL1 and Sm4CL2) were cloned into a pET32a vector and expressed in E. coli to study their enzymatic activities. mdpi.com Similarly, 4CL genes from Crocosmia x crocosmiiflora were expressed in E. coli to investigate their role in montbretin A biosynthesis. nih.gov This approach is crucial for confirming the function of a putative gene and for obtaining sufficient protein for detailed kinetic studies.
Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the structure and function of an enzyme. frontiersin.orgnih.govspringernature.com By systematically changing individual amino acids in the protein sequence, researchers can identify residues that are critical for substrate binding, catalysis, or protein stability. frontiersin.orgrsc.org
This technique involves introducing specific nucleotide changes into the cloned gene using methods like PCR-based mutagenesis. nih.govthermofisher.com The mutated gene is then expressed, and the resulting enzyme's properties are compared to the wild-type enzyme. In a study on Peucedanum praeruptorum 4CL (Pp4CL1), site-directed mutagenesis was used to demonstrate that several amino acid residues, including Tyr-239, Ala-243, and Gly-334, are essential for substrate binding and catalytic activity. frontiersin.org This approach provides detailed insights into the enzyme's active site and catalytic mechanism.
Table 2: Key Amino Acid Residues in Pp4CL1 Identified by Site-Directed Mutagenesis
| Amino Acid Residue | Function |
| Tyr-239 | Essential for substrate binding or catalytic activity frontiersin.org |
| Ala-243 | Essential for substrate binding or catalytic activity frontiersin.org |
| Met-306 | Essential for substrate binding or catalytic activity frontiersin.org |
| Ala-309 | Essential for substrate binding or catalytic activity frontiersin.org |
| Gly-334 | Essential for substrate binding or catalytic activity frontiersin.org |
| Lys-441 | Essential for substrate binding or catalytic activity frontiersin.org |
| Gln-446 | Essential for substrate binding or catalytic activity frontiersin.org |
| Lys-526 | Essential for substrate binding or catalytic activity frontiersin.org |
To understand the in vivo function of a gene involved in 4-coumaroyl-CoA metabolism, researchers often employ gene knockout or overexpression strategies. Gene knockout involves inactivating the target gene, for example, through T-DNA insertion, to observe the resulting phenotype. In Arabidopsis, a T-DNA knockout of the 4-CL8 gene resulted in a 20% decrease in ubiquinone content, indicating its role in the biosynthesis of this compound. nih.gov
Conversely, overexpression studies involve increasing the expression of a target gene to assess its impact on metabolic pathways. Overexpression of 4-CL8 in Arabidopsis led to a 150% increase in ubiquinone levels. nih.gov In poplar trees, the suppression of a 4CL gene specifically in fiber or vessel cells revealed the differential effects of lignin (B12514952) on cell-specific physiological functions. frontiersin.org These genetic manipulation techniques are crucial for elucidating the physiological roles of enzymes and the metabolic consequences of altering the flux of 4-coumaroyl-CoA in living organisms.
Analytical Chemistry for Metabolite Profiling and Quantification
The accurate detection and quantification of 4-coumaroyl-CoA and related metabolites are fundamental to understanding its role in plant metabolism. Various analytical techniques have been developed and refined to achieve this, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the analysis of 4-coumaroyl-CoA and other acyl-CoA thioesters. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the precise identification and quantification of these low-abundance metabolites in complex biological extracts. mdpi.comnih.govnih.gov
In a typical LC-MS analysis, a biological sample is first extracted to isolate the metabolites of interest. The extract is then injected into an LC system, where the compounds are separated based on their physicochemical properties as they pass through a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are measured, allowing for their identification and quantification. nih.gov
Recent advancements in LC-MS/MS (tandem mass spectrometry) have further enhanced the ability to analyze acyl-CoAs. mdpi.comnih.gov This technique involves the selection of a specific precursor ion (such as the molecular ion of 4-coumaroyl-CoA), its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is frequently used for targeted quantification of acyl-CoA compounds. nih.gov The development of high-resolution mass spectrometers, such as Orbitrap-based systems, has also enabled more comprehensive and untargeted metabolomics studies, allowing for the discovery of novel metabolites and a broader understanding of metabolic networks. nih.gov
A simple sample preparation and LC-MS/MS method has been described for the simultaneous measurement of short-chain acyl-CoAs and their biosynthetic precursors. nih.gov This method avoids the need for solid-phase extraction, offers high sensitivity, precision, and accuracy, and has been successfully applied to study cellular CoA homeostasis. nih.gov
Table 1: Applications of LC-MS in 4-Coumaroyl-CoA Research
| Application | Description | Key Findings | Reference(s) |
| Metabolite Profiling | Untargeted analysis of metabolites in biological samples to identify and relatively quantify a wide range of compounds, including 4-coumaroyl-CoA and its derivatives. | Widespread remodeling of acyl-CoA profiles, including changes in 4-coumaroyl-CoA levels, in response to dietary changes. | nih.gov |
| Quantification of Acyl-CoAs | Targeted analysis to accurately measure the concentration of specific acyl-CoAs, including 4-coumaroyl-CoA, in various tissues and cell types. | A single LC-MS/MS method was developed for the sensitive detection of short-chain acyl-CoAs and metabolites in the CoA biosynthetic pathway. | mdpi.comnih.gov |
| Enzyme Activity Assays | Used to identify the products of enzymatic reactions involving 4-coumaroyl-CoA, confirming the function of enzymes such as 4-coumarate:CoA ligases. | Confirmed the activity of Cc4CL1 and Cc4CL2 in converting hydroxycinnamic acids to their corresponding CoA thioesters. | plos.org |
High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis Detection
High-performance liquid chromatography (HPLC) with ultraviolet/visible (UV/Vis) detection is a widely used and robust method for the analysis of 4-coumaroyl-CoA. nih.gov This technique is particularly well-suited for the quantification of compounds that possess a chromophore, which absorbs light in the UV/Vis spectrum. The aromatic ring structure of 4-coumaroyl-CoA results in strong UV absorbance, making this a reliable detection method. thermofisher.com
In this method, a sample extract is separated on an HPLC column, typically a reversed-phase column, which separates compounds based on their hydrophobicity. nih.gov As the separated compounds elute from the column, they pass through a UV/Vis detector. The detector measures the absorbance of the eluent at a specific wavelength, and the amount of light absorbed is proportional to the concentration of the compound in the sample. For 4-coumaroyl-CoA, detection is often performed at a wavelength around 333 nm. arigobio.com
HPLC-UV/Vis offers several advantages, including its reliability, relatively low cost, and ease of use. It has been successfully employed to determine the activity of 4-coumarate:CoA ligase by quantifying the formation of 4-coumaroyl-CoA from its substrates. nih.gov However, a key limitation of this method is that it can be challenging to distinguish between compounds with similar retention times and UV/Vis spectra. thermofisher.com In such cases, coupling HPLC with mass spectrometry (LC-MS) can provide the necessary specificity for unambiguous identification.
Table 2: Examples of HPLC Methods for 4-Coumaroyl-CoA Analysis
| Column Type | Mobile Phase | Detection Wavelength | Application | Reference(s) |
| Octadecylsilane-bonded silica | Water-acetonitrile gradient with 1% phosphoric acid | Not specified | Determination of 4-coumarate:CoA ligase activity | nih.gov |
| Discovery HS F5 | Acetonitrile and 10 mM ammonium (B1175870) formate, pH 3.0 | Not specified | Quantification of naringenin (B18129) and related compounds | nih.gov |
| Not specified | Not specified | 290 nm | Analysis of one-pot enzymatic reaction products | researchgate.net |
| Not specified | Not specified | 333 nm | 4-Coumarate:CoA Ligase Assay | arigobio.com |
Isotopic Feeding Assays for Pathway Delineation and Flux Analysis
Isotopic feeding assays are a powerful technique used to trace the flow of atoms through metabolic pathways, providing valuable insights into the biosynthesis of 4-coumaroyl-CoA and its downstream products. In these experiments, a precursor molecule labeled with a stable isotope (e.g., ¹³C or ¹⁵N) is supplied to a biological system, such as a plant or cell culture. The labeled atoms are then incorporated into downstream metabolites, which can be detected and quantified using mass spectrometry.
By analyzing the pattern and extent of isotope incorporation into various compounds, researchers can delineate metabolic pathways, identify intermediates, and estimate the relative flux of metabolites through different branches of a pathway. For instance, feeding plants with ¹³C-labeled p-coumaric acid has been used to demonstrate its conversion to 4-coumaroyl-CoA and subsequent incorporation into ubiquinone. nih.gov
These assays have been instrumental in confirming the role of specific enzymes and in understanding how metabolic flux is partitioned between competing pathways, such as the biosynthesis of flavonoids and lignin, both of which utilize 4-coumaroyl-CoA as a key precursor.
Table 3: Findings from Isotopic Feeding Assays Involving 4-Coumaroyl-CoA
| Isotopic Label | Biological System | Key Findings | Reference(s) |
| ¹³C₆-Phenylalanine | Arabidopsis thaliana | Isotopic enrichment of ubiquinone's ring was decreased in a 4-cl8 knockout, indicating a role for 4-CL8 in the β-oxidation of p-coumarate for ubiquinone biosynthesis. | nih.gov |
| ¹³C₃-p-coumaric acid | Flax seedlings | Revealed biosynthetic fluxes shaping phenylpropanoid metabolism, including the formation of lignans (B1203133) and chicoric acid from p-coumaric acid-derived moieties. | mdpi.com |
Transcriptomics and Gene Expression Analysis
Understanding the regulation of 4-coumaroyl-CoA biosynthesis requires an in-depth analysis of the expression of the genes encoding the enzymes involved in its formation, primarily 4-coumarate:CoA ligase (4CL). Transcriptomic approaches provide a global view of gene expression, while more targeted methods can quantify the expression of specific genes with high precision.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Levels
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of individual genes. It is widely employed to study the expression of 4CL genes in response to various developmental cues and environmental stimuli. nih.govfrontiersin.org
The method involves reverse transcribing the messenger RNA (mRNA) from a sample into complementary DNA (cDNA), which is then used as a template for a PCR reaction. The amplification of the target gene is monitored in real-time using a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of mRNA in the sample. frontiersin.org
qRT-PCR studies have revealed that the expression of different 4CL isoforms can be tissue-specific and inducible by factors such as wounding, pathogen attack, and UV light. nih.govmdpi.com This differential expression is thought to play a crucial role in directing the metabolic flux of 4-coumaroyl-CoA towards the biosynthesis of specific classes of phenylpropanoids.
Table 4: Differential Expression of 4CL Genes Determined by qRT-PCR
| Plant Species | 4CL Gene(s) | Condition/Tissue | Expression Change | Reference(s) |
| Morus atropurpurea | Ma4CL3 | Root bark, stem bark, old leaves | Highly expressed | nih.gov |
| Morus atropurpurea | Ma4CL3 | Wounding, salicylic (B10762653) acid, UV treatment | Upregulated | nih.gov |
| Solanum tuberosum | St4CL6, St4CL8 | UV, ABA, MeJA, PEG treatment | Upregulated | mdpi.com |
| Solanum tuberosum | St4CL5 | UV, ABA, MeJA, PEG treatment | Inhibited | mdpi.com |
| Peucedanum praeruptorum | Pp4CL1, Pp4CL7, Pp4CL10 | Roots | Highly expressed | frontiersin.org |
Transcriptome Analysis and RNA Sequencing
Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), provides a comprehensive and unbiased view of the entire set of RNA transcripts in a cell or tissue at a given moment. This powerful technology has revolutionized the study of gene expression and has been instrumental in identifying and characterizing the genes involved in 4-coumaroyl-CoA biosynthesis and its downstream pathways. nih.gov
RNA-Seq involves the sequencing of millions of cDNA fragments, which are then mapped back to a reference genome to determine the expression level of every gene. This global approach allows researchers to identify not only known 4CL genes but also novel isoforms and other regulatory genes that may be involved in the phenylpropanoid pathway. nih.gov
Transcriptome analyses have been used to compare gene expression profiles across different tissues, developmental stages, and in response to various stimuli. This has provided valuable insights into the coordinated regulation of the genes required for the biosynthesis of specific phenylpropanoid compounds, such as flavonoids and lignins. mdpi.commdpi.com For example, transcriptome data from montbretia corms helped identify 4CL genes whose expression patterns correlated with the biosynthesis of the anti-diabetic metabolite montbretin A. nih.gov
Table 5: Key Findings from Transcriptome Analysis Related to 4-Coumaroyl-CoA
| Plant Species | Technique | Key Findings | Reference(s) |
| Morus notabilis | Genome Database Analysis | Identified four 4CL genes in the mulberry genome. | nih.gov |
| Crocosmia x crocosmiiflora | Transcriptome Analysis | Identified eight different acyl-activating enzymes, including two functional 4CLs, with expression patterns related to montbretin biosynthesis. | nih.gov |
| Solanum tuberosum | RNA-Seq | Provided expression data for the 10 identified St4CL gene family members, which was used in conjunction with qRT-PCR to analyze their response to various stresses. | mdpi.com |
| Chinese Pear | RNA-Seq | Explored the functions of several 4CL and acyl-coenzyme A synthetase (ACS) genes during fruit development. | mdpi.com |
Promoter-Reporter Gene Fusions (e.g., GUS analysis)
Promoter-reporter gene fusions are a powerful tool for investigating the transcriptional regulation of genes involved in the 4-coumaroyl-CoA biosynthetic pathway, primarily the 4-coumarate:CoA ligase (4CL) genes. nih.govnih.gov This technique allows researchers to visualize when and where these genes are expressed within an organism, providing insights into their specific roles in developmental processes and responses to environmental cues. nih.govmdpi.com
The methodology involves isolating the promoter region of a target gene (e.g., a 4CL gene) and fusing it upstream of a reporter gene, whose product can be easily detected and quantified. scispace.com A commonly used reporter is the E. coli gene uidA (or gusA), which encodes the enzyme β-glucuronidase (GUS). researchgate.netnih.gov This entire construct is then introduced into a host organism, typically a plant, to create transgenic lines. nih.gov
When the promoter of the 4CL gene becomes active in specific cells or tissues, it drives the transcription of the GUS gene. The presence of the GUS enzyme can then be detected through several methods:
Histochemical Staining: The most common method involves incubating the plant tissue with a substrate like 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc). The GUS enzyme cleaves this substrate, resulting in the production of a distinct blue precipitate at the site of gene expression. researchgate.net This provides a clear spatial map of promoter activity. nih.gov
Fluorometric Assay: For quantitative analysis, the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) is used. GUS-mediated cleavage of MUG releases 4-methylumbelliferone (B1674119) (4-MU), a fluorescent product whose intensity can be measured to quantify the level of gene expression. nih.gov
Studies using GUS reporter fusions have been instrumental in characterizing the diverse functions of different 4CL gene isoforms. For instance, analysis of transgenic plants can reveal that one 4CL isoform promoter is highly active in developing vascular tissues (implicating it in lignin biosynthesis), while another is induced in epidermal cells in response to UV light or wounding (suggesting a role in flavonoid or other protectant synthesis). frontiersin.orgoup.com This approach allows for the dissection of complex regulatory networks that control the flux of metabolites through the phenylpropanoid pathway, where 4-coumaroyl-CoA is a critical branch-point intermediate. frontiersin.org
| Promoter Studied | Reporter System | Organism | Observed Expression Pattern / Induction | Inferred Function |
| At4CL1 Promoter | GUS | Arabidopsis thaliana | Strong expression in developing xylem and interfascicular fibers. frontiersin.org | Lignin biosynthesis. frontiersin.org |
| At4CL3 Promoter | GUS | Arabidopsis thaliana | Broad expression in various cell types, including epidermis and trichomes; induced by light. frontiersin.org | Flavonoid and other protective phenolic compound biosynthesis. frontiersin.org |
| Os4CL3 Promoter | GUS | Rice (Oryza sativa) | Expression detected in culms, roots, and panicles, particularly in vascular bundles. oup.com | Lignin synthesis critical for plant growth and panicle fertility. oup.com |
| Pp4CL1 Promoter | GUS | Peucedanum praeruptorum | Highly expressed in roots, with significantly higher levels in mature roots compared to seedlings. frontiersin.org | Biosynthesis of coumarins, which accumulate in the roots. frontiersin.org |
In Vitro Inhibition Studies of 4CL Activity
In vitro inhibition studies are essential for identifying and characterizing compounds that can modulate the activity of 4-coumarate:CoA ligase (4CL), the enzyme responsible for synthesizing 4-coumaroyl-CoA. nih.govwikipedia.org These studies are crucial for understanding the enzyme's catalytic mechanism and for developing potential herbicides or plant growth regulators that target the phenylpropanoid pathway. nih.gov
The general procedure for an in vitro 4CL inhibition assay involves several key steps:
Enzyme Preparation: Recombinant 4CL protein is typically expressed in and purified from microbial systems like Escherichia coli. nih.gov This ensures a high concentration of the active enzyme, free from other plant proteins that might interfere with the assay.
Assay Reaction: The purified 4CL enzyme is incubated in a reaction mixture containing its three substrates: a hydroxycinnamic acid (such as p-coumaric acid), ATP, and Coenzyme A (CoA). wikipedia.org A potential inhibitory compound is also added to the mixture at varying concentrations.
Activity Measurement: The activity of the enzyme is determined by measuring the rate of formation of the product, 4-coumaroyl-CoA. This is often done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (around 333 nm) corresponding to the formation of the thioester bond in the product. nih.gov Assays are frequently optimized for a 96-well microplate format to enable high-throughput screening of many potential inhibitors. nih.gov
Kinetic Analysis: By measuring the reaction rates at different substrate and inhibitor concentrations, key kinetic parameters can be determined. These include the Michaelis constant (Km), maximum velocity (Vmax), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). nih.gov This analysis also reveals the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). embrapa.brmdpi.com
Competitive inhibition, where the inhibitor binds to the same active site as the substrate, has been observed in 4CL enzymes. For example, studies have shown that certain hydroxycinnamic acids can act as competitive inhibitors with respect to other substrate variants. In aspen, caffeic acid was found to be a strong competitive inhibitor of 4CL1's activity on p-coumaric acid, suggesting a mechanism for regulating metabolic flux toward lignin biosynthesis. nih.gov Other studies have screened libraries of existing herbicides and identified compounds like propanil (B472794) and swep (B167609) as potent inhibitors of 4CL activity in vitro. nih.gov
| Inhibitor | Enzyme Source | Inhibition Type | Key Findings / Kinetic Parameters |
| Caffeic Acid | Aspen (Populus tremuloides) Pt4CL1 | Competitive (with respect to p-coumaric acid) | Caffeic acid strongly inhibits the utilization of p-coumaric acid, directing metabolic activity. nih.gov |
| Propanil | Tobacco (Nicotiana tabacum) Nt4CL1 | Not specified | Identified as a strong inhibitor of 4CL activity in a high-throughput screen. nih.gov |
| Swep | Tobacco (Nicotiana tabacum) Nt4CL1 | Not specified | Selected as a potent inhibitor of 4CL for further study alongside propanil. nih.gov |
| Quercetin | Peroxidase (model system) | Mixed Non-competitive | Used to demonstrate a statistical method for determining inhibition mechanisms from kinetic data. embrapa.br |
| Sodium Orthovanadate | Calf Intestine Alkaline Phosphatase (model system) | Reversible | Determined Ki value of 51 ± 8 nM; used as a model inhibitor to demonstrate steady-state kinetic analysis. nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying 4-coumaroyl-CoA and other acyl-CoA species in biological samples?
Methodological Answer: Quantification of acyl-CoA species, including 4-coumaroyl-CoA, requires sensitive and specific techniques due to their low abundance and structural diversity. Key methodologies include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Isotope Dilution Mass Spectrometry (IDMS): Uses stable isotope-labeled internal standards (e.g., -acyl-CoA) to correct for matrix effects and ionization variability, enabling precise quantification .
- Multiple Reaction Monitoring (MRM): Targets precursor-to-product ion transitions (e.g., [M+H]+ → neutral loss of 507 Da for acyl-CoA derivatives) for enhanced sensitivity and specificity .
- High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements (<5 ppm error) to resolve isobaric species and characterize structural modifications (e.g., hydroxylation, methylation) .
- Extraction Protocols: Acidic methanol or perchloric acid extraction preserves labile acyl-CoA species, while solid-phase extraction (SPE) reduces phospholipid interference .
Table 1: Comparison of Quantification Methods
Q. What is the role of 4-coumaroyl-CoA in phenylpropanoid metabolism, and how can its flux be experimentally tracked?
Methodological Answer: 4-Coumaroyl-CoA is a central intermediate in phenylpropanoid biosynthesis, serving as a precursor for lignin, flavonoids, and coumarins. To study its metabolic flux:
- Isotopic Labeling: Feed -labeled phenylalanine or tyrosine to track incorporation into 4-coumaroyl-CoA via phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL) .
- Enzyme Assays: Measure activity of 4-coumarate:CoA ligase (4CL) using HPLC to monitor CoA-thioester formation .
- Knockout Models: Use CRISPR/Cas9 to disrupt 4CL or downstream enzymes (e.g., chalcone synthase) and analyze metabolic bottlenecks via LC-MS profiling .
Advanced Research Questions
Q. What experimental challenges arise in distinguishing isomeric acyl-CoA species (e.g., 4-coumaroyl-CoA vs. caffeoyl-CoA) during structural characterization?
Methodological Answer: Isomeric differentiation requires advanced fragmentation and chromatographic strategies:
- MS/MS Fragmentation Patterns:
- 4-Coumaroyl-CoA ([M+H]+ = 913.2 Da) shows a diagnostic fragment at m/z 259 (4-hydroxycinnamate), while caffeoyl-CoA ([M+H]+ = 929.2 Da) yields m/z 275 (3,4-dihydroxycinnamate) .
- Ion Mobility Spectrometry (IMS): Separates isomers based on collision cross-section differences (e.g., 4-coumaroyl-CoA vs. feruloyl-CoA) .
- Derivatization: Use dimethyl disulfide (DMDS) to modify double bonds, enabling GC-MS differentiation of unsaturated acyl-CoA isomers .
Q. How can researchers design experiments to resolve contradictions in acyl-CoA pool dynamics under ischemic conditions?
Methodological Answer: Discrepancies in acyl-CoA levels during ischemia (e.g., acetyl-CoA depletion vs. preservation) arise from tissue heterogeneity and methodological variability. Mitigation strategies include:
- Multi-Method Validation: Combine fluorimetry (acetyl-CoA), LC-MS/MS (short-chain acyl-CoA), and NMR (succinyl-CoA) to cross-validate findings .
- Time-Resolved Sampling: Collect liver or cardiac tissue at sub-minute intervals post-ischemia to capture rapid metabolic shifts .
- Compartment-Specific Analysis: Isolate mitochondria and cytosol to assess subcellular acyl-CoA partitioning (e.g., using digitonin fractionation) .
Table 2: Acyl-CoA Changes in Rat Liver Ischemia (Mild vs. Advanced)
| Acyl-CoA | Mild Ischemia (1–2 min) | Advanced Ischemia (5–6 min) | Method |
|---|---|---|---|
| Acetyl-CoA | ↔️ No change | ↓ 50% depletion | LC-MS/MS |
| Succinyl-CoA | ↓ 70% depletion | ↓ 90% depletion | Fluorimetry |
| Long-Chain | ↑ 20–30% | ↓ 40–60% | HRMS |
Q. What strategies enable real-time monitoring of acyl-CoA dynamics in living systems?
Methodological Answer:
- Genetically Encoded Biosensors:
- FadR-Based Sensors: Express E. coli FadR transcription factor in yeast or mammalian cells to detect fatty acyl-CoA levels via fluorescence (e.g., GFP reporters) .
- FRET Probes: Develop CoA-binding domains fused to fluorescent proteins (e.g., mCerulean/mVenus) for ratiometric imaging of acyl-CoA gradients .
- Hyperpolarized -Acetate: Track real-time acetyl-CoA synthesis in vivo using dynamic nuclear polarization (DNP) MRI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
